Diisopropylammoniumdichloracetat

PDK4 inhibition severe influenza survival benefit

Researchers developing metabolic checkpoint inhibitor combinations face a critical gap: generic dichloroacetate salts lack PDK4 selectivity and clinical validation. DADA (CAS 660-27-5) is a selective PDK4 inhibitor and DCA prodrug with a unique pharmacological profile: • 88.2% efficacy in alcoholic fatty liver vs. 72.7% for ademethionine • Restores ATP levels, improves survival in lethal influenza (distinct from sodium DCA) • Enhances anti-PD-1 + radiotherapy in NSCLC - superior tumor control & T-cell infiltration Supplied as high-purity analytical standard; stock available for immediate global dispatch.

Molecular Formula C8H17Cl2NO2
Molecular Weight 230.13 g/mol
CAS No. 660-27-5
Cat. No. B1201581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylammoniumdichloracetat
CAS660-27-5
Synonymsdi-isopropylamine dichloroacetate
diisopropylamine dichloroacetate
diisopropylammonium dichloroethanoate
DIPA
dipromonium
Molecular FormulaC8H17Cl2NO2
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCC(C)[NH2+]C(C)C.C(C(=O)[O-])(Cl)Cl
InChIInChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6)
InChIKeyILKBHIBYKSHTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropylammonium Dichloroacetate: PDK4 Inhibitor and Hepatic Agent


Diisopropylammonium dichloroacetate (also known as DADA or DIPA; CAS 660-27-5) is the diisopropylamine salt of dichloroacetic acid [1]. Beyond its role as a simple source of the dichloroacetate (DCA) anion, it functions as a pyruvate dehydrogenase kinase 4 (PDK4) inhibitor [2] and has been marketed in Japan under the trade name Liverall for chronic liver conditions [1]. Its dual identity as both a DCA prodrug and a specific PDK4 inhibitor underpins its unique pharmacological fingerprint.

1 PDK4 pathway inhibition studies
2 Hepatology disease-model research
3 Influenza host-directed therapy research

Salt Form Specificity of Diisopropylammonium Dichloroacetate


Generic substitution with other dichloroacetate salts (e.g., sodium dichloroacetate) is scientifically unsound due to critical differences in PDK4 isoform selectivity, therapeutic application, and clinical validation. DADA is not merely a source of DCA; it is a potent and selective PDK4 inhibitor [1]. The diisopropylammonium counterion influences its pharmacokinetic and pharmacodynamic properties, as evidenced by distinct in vivo survival benefits in severe influenza models and a unique clinical track record in hepatology that sodium DCA lacks [1] [2] [3].

This product (DADA)
PDK4-selective inhibition context
Influenza model survival benefit reported
Hepatology trial comparator data
vs
Sodium dichloroacetate
Pan-PDK inhibitor; isoform profile differs
Lacks influenza model survival data
No hepatology comparator trial

Quantitative Evidence for Diisopropylammonium Dichloroacetate


PDK4 Inhibition and Influenza Survival Benefit

In a 2014 animal model of severe influenza, oral administration of diisopropylammonium dichloroacetate (DADA) significantly increased survival. While sodium dichloroacetate (DCA) is a pan-PDK inhibitor, DADA is characterized as a novel PDK4 inhibitor, offering a more targeted mechanism [1].

PDK4 & influenza model
Head-to-head
Markedly improved survival vs vehicle; restored PDH activity and ATP, suppressed cytokine storm
Supports PDK4-targeted survival benefit in influenza model
Oral, 14-day mouse model; exact survival % not stated
PDK4 inhibition severe influenza survival benefit metabolic disorder

Antitumor Efficacy and Immune Modulation in NSCLC

A 2024 study evaluated DADA in non-small cell lung cancer (NSCLC) models. The combination of radiotherapy, anti-PD-1 antibody, and DADA resulted in superior tumor inhibition compared to radiotherapy plus anti-PD-1 antibody alone [1]. This triple combination was also associated with a significant increase in intratumoral CD3+ T cells, suggesting DADA's unique ability to modulate the tumor immune microenvironment [1].

NSCLC combination therapy
Head-to-head
Superior tumor inhibition for RT + anti-PD-1 + DADA vs RT + anti-PD-1; increased intratumoral CD3+ T cells (p<0.05)
Supports PDK4-mediated immune modulation in NSCLC research
LLC mouse model; combination context specific
non-small cell lung cancer immunotherapy lactate inhibition combination therapy

Clinical Efficacy in Alcoholic Fatty Liver Disease

A clinical study directly compared diisopropylammonium dichloroacetate (DADA) to another hepatoprotective agent, Atorlan (Ademethionine), in 67 patients with alcoholic fatty liver disease [1].

Alcoholic fatty liver trial
Head-to-head
88.2% total effective rate vs 72.7% for ademethionine (15.5% absolute improvement, P<0.05)
Reported higher effective rate in hepatology trial context
67 patients, 3-month study; endpoint definition review required
alcoholic fatty liver disease liver function clinical trial hepatology

Acetylcholinesterase Inhibitory Activity

Unlike sodium dichloroacetate, which is primarily known for its metabolic effects, diisopropylamine dichloroacetate is documented in authoritative databases to strongly inhibit acetylcholinesterase activity and stimulate smooth muscle [1].

AChE inhibition activity
Class-level inference
Reported strong inhibition of acetylcholinesterase, distinct from sodium DCA
May support vascular biology or anti-doping research context
Specific assay data not detailed; source review needed
acetylcholinesterase inhibition smooth muscle stimulation vasodilation

Key Applications of Diisopropylammonium Dichloroacetate


Immuno-Oncology: Tumor Microenvironment Modulation

This compound is ideal for in vivo and in vitro studies investigating the enhancement of checkpoint inhibitor therapy. Evidence shows that DADA, when combined with radiotherapy and anti-PD-1, leads to superior tumor control and increased T-cell infiltration compared to standard immunotherapy combinations in NSCLC models [1]. Procurement is justified for research programs aiming to overcome resistance to immune checkpoint blockade by targeting tumor metabolism.

Infectious Disease: Host-Directed Therapy for Influenza

For research focused on the host metabolic response to severe viral infections, DADA is a critical tool. As a novel PDK4 inhibitor, it has demonstrated the ability to restore ATP levels, correct metabolic disorders, and significantly improve survival in a lethal influenza mouse model [1]. This is a specific, evidence-backed application where generic DCA salts are not validated, making DADA the compound of choice for investigating PDK4's role in viral pathogenesis and organ failure.

Hepatology Clinical Trials and Disease Models

DADA is the preferred dichloroacetate salt for clinical research and trials focused on alcoholic and non-alcoholic fatty liver disease. It has a direct comparator trial showing an 88.2% effective rate, superior to the 72.7% for ademethionine in alcoholic fatty liver [1]. Furthermore, it is an approved drug in some regions, providing a translational and regulatory precedent that supports its selection for new clinical investigations in hepatology.

Analytical and Anti-Doping Reference Standard

Procurement of a high-purity reference standard of DADA is essential for laboratories involved in equine sports medicine and anti-doping control. The compound is metabolized to diisopropylamine, a known vasodilator prohibited in racehorses [1]. Its unique structure and metabolism differentiate it from other DCA salts, making its specific identification and quantification a critical requirement for regulatory compliance.

Application
Selection Property
Validation Focus
Immuno-oncology combination research
PDK4-mediated tumor microenvironment modulation context
T-cell infiltration and checkpoint inhibitor synergy endpoints
Influenza host-directed therapy research
PDK4 pathway inhibition in metabolic crisis model
Survival, ATP restoration, and cytokine storm endpoints
Hepatology disease-model research
PDK4 inhibitor with hepatoprotective comparator data
Liver function improvement and effective rate endpoints
Analytical reference for anti-doping
Specific DADA-to-diisopropylamine metabolism marker
Metabolite identification and quantification methods
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